2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride
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Overview
Description
2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride is a synthetic organic compound that features both pyrazole and triazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones or β-ketoesters under acidic or basic conditions.
Formation of the Triazole Ring:
Coupling of Pyrazole and Triazole Rings: The pyrazole and triazole rings are then coupled through a suitable linker, such as an acetic acid derivative, under appropriate reaction conditions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-(1-methyl-1H-pyrazol-4-yl)-1H-1,2,3-triazol-1-yl]acetic acid hydrochloride stands out due to its combined pyrazole and triazole rings, which confer unique biological activities and chemical reactivity. This dual-ring structure is less common in similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C8H10ClN5O2 |
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Molecular Weight |
243.65 g/mol |
IUPAC Name |
2-[4-(1-methylpyrazol-4-yl)triazol-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H9N5O2.ClH/c1-12-3-6(2-9-12)7-4-13(11-10-7)5-8(14)15;/h2-4H,5H2,1H3,(H,14,15);1H |
InChI Key |
VSLDLMLHFCBDAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN(N=N2)CC(=O)O.Cl |
Origin of Product |
United States |
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